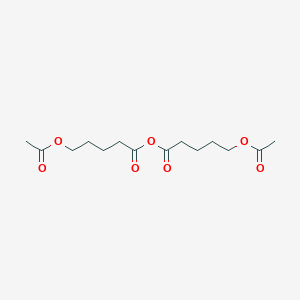
5-(Acetoxy)pentanoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetoxy)pentanoic anhydride is an organic compound with the molecular formula C14H22O7 It is a derivative of pentanoic acid, where the anhydride is formed by the removal of water between two molecules of 5-(acetoxy)pentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Acetoxy)pentanoic anhydride can be synthesized through the reaction of 5-(acetoxy)pentanoic acid with acetic anhydride under mild conditions. The reaction typically involves heating the mixture to facilitate the removal of water and the formation of the anhydride bond. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents to convert carboxylic acids directly into anhydrides under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined and heated under controlled conditions to ensure the efficient removal of water and the formation of the anhydride. The process may also involve the use of catalysts to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Acetoxy)pentanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 5-(acetoxy)pentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using hydride reagents.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Hydride Reagents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
5-(Acetoxy)pentanoic acid: From hydrolysis.
Esters: From reactions with alcohols.
Amides: From reactions with amines.
Primary Alcohols: From reduction reactions.
Scientific Research Applications
5-(Acetoxy)pentanoic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Utilized in the modification of biomolecules, such as nucleosides, for research purposes.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(acetoxy)pentanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride bond is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
Similar Compounds
Acetic Anhydride: A simpler anhydride with similar reactivity but different applications.
Benzoic Anhydride: Another anhydride used in organic synthesis with different reactivity due to the aromatic ring.
Succinic Anhydride: A cyclic anhydride with distinct reactivity and applications in polymer chemistry.
Uniqueness
5-(Acetoxy)pentanoic anhydride is unique due to its specific structure, which allows for the formation of esters and amides with a pentanoic acid backbone
Properties
Molecular Formula |
C14H22O7 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5-acetyloxypentanoyl 5-acetyloxypentanoate |
InChI |
InChI=1S/C14H22O7/c1-11(15)19-9-5-3-7-13(17)21-14(18)8-4-6-10-20-12(2)16/h3-10H2,1-2H3 |
InChI Key |
BHGQTFXDSFMURV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC(=O)OC(=O)CCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















